1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid
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Overview
Description
1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products, including tryptophan and serotonin. This particular compound is characterized by the presence of a methyl group at the first position, an isopropyl group at the sixth position, and a carboxylic acid group at the second position of the indole ring.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The specific substituents can be introduced through the choice of starting materials.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to introduce the amine group into the indole ring, followed by further functionalization to introduce the methyl and isopropyl groups.
Grignard Reaction:
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from readily available precursors. The process may include:
Catalytic Hydrogenation: To introduce specific substituents.
Oxidation and Reduction Reactions: To achieve the desired functional groups.
Purification Techniques: Such as crystallization and chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products:
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted indoles depending on the reagents used.
Scientific Research Applications
1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-1H-indole-2-carboxylic Acid: Lacks the isopropyl group at the sixth position.
6-Isopropyl-1H-indole-2-carboxylic Acid: Lacks the methyl group at the first position.
1-Methyl-6-(1-methylethyl)-1H-indole: Lacks the carboxylic acid group at the second position.
Uniqueness: 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid is unique due to the specific combination of substituents on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both the methyl and isopropyl groups, along with the carboxylic acid, provides distinct properties that can be exploited in various applications.
Properties
IUPAC Name |
1-methyl-6-propan-2-ylindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8(2)9-4-5-10-7-12(13(15)16)14(3)11(10)6-9/h4-8H,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRKRYBBKJKTRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=C(N2C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199098 |
Source
|
Record name | 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240579-11-6 |
Source
|
Record name | 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240579-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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